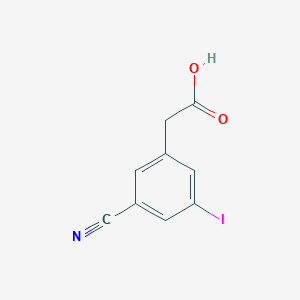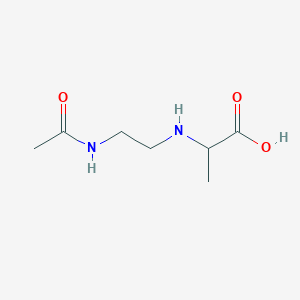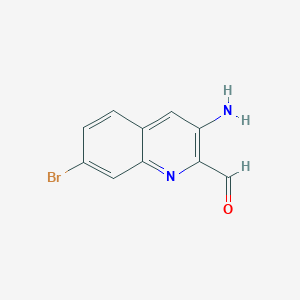
(6-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid typically involves the reaction of 6-methyl-2-oxo-1,2-dihydropyridine with boronic acid reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(6-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the boronic acid group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .
科学的研究の応用
(6-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of (6-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes . The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in forming carbon-carbon bonds, which is crucial in organic synthesis .
類似化合物との比較
Similar Compounds
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid: Similar in structure but with a different position of the boronic acid group.
(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid: Another closely related compound with slight structural variations.
Uniqueness
(6-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. Its methyl group at the 6-position and the boronic acid group at the 4-position provide distinct chemical properties that differentiate it from other similar compounds .
特性
分子式 |
C6H8BNO3 |
|---|---|
分子量 |
152.95 g/mol |
IUPAC名 |
(2-methyl-6-oxo-1H-pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H8BNO3/c1-4-2-5(7(10)11)3-6(9)8-4/h2-3,10-11H,1H3,(H,8,9) |
InChIキー |
ZXPIQXMQSVJDSM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=O)NC(=C1)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13651302.png)
![trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13651309.png)


![(2Z)-2-hydroxy-4-oxo-4-(pyridin-2-yl)-3-[3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]but-2-enoic acid](/img/structure/B13651334.png)



![1-(2-(Methylthio)benzo[d]thiazol-5-yl)ethanone](/img/structure/B13651353.png)



![1-[6-(Aminomethyl)-2-methyl-3-pyridinyl]ethanone](/img/structure/B13651384.png)
